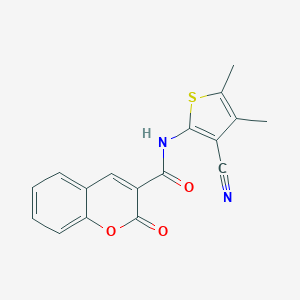
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a cyano group, a thienyl group, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4,5-dimethylthiophene with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- 2-Chloro-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide is unique due to its specific combination of functional groups and its chromene core
Properties
Molecular Formula |
C17H12N2O3S |
|---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12N2O3S/c1-9-10(2)23-16(13(9)8-18)19-15(20)12-7-11-5-3-4-6-14(11)22-17(12)21/h3-7H,1-2H3,(H,19,20) |
InChI Key |
KGFVRUOXGFMTTB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,6-Tetramethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B394767.png)
![3-(4-benzhydryl-1-piperazinyl)-5-methyl-5H-pyridazino[3,4-b][1,4]benzoxazine](/img/structure/B394769.png)
![1-(3-Furan-2-yl-4-methyl-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-ylmethyl)-piperidine-4-carboxylic acid amide](/img/structure/B394771.png)
![2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B394774.png)




![2-(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B394781.png)
![2-(3-Bromophenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B394782.png)

![13-amino-5,5-dimethyl-7-oxo-9-pyridin-3-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B394785.png)
![N'-benzylidene-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B394786.png)
![N'-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B394787.png)
